molecular formula C11H15O4P B3059358 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide CAS No. 98634-22-1

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide

Cat. No.: B3059358
CAS No.: 98634-22-1
M. Wt: 242.21 g/mol
InChI Key: PSZSDCWNBXVDFG-UHFFFAOYSA-N
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Description

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide is a chiral phosphorus-containing compound with the molecular formula C11H15O4P. It is known for its applications in various chemical reactions and as a resolving agent in chiral synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide typically involves the reaction of phosphorus oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like toluene to prevent hydrolysis of the phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphinanes, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide exerts its effects involves its ability to act as a chiral ligand or catalyst in chemical reactions. It interacts with molecular targets through its phosphorus and hydroxyl groups, facilitating various transformations and enhancing reaction selectivity . The pathways involved often include coordination with metal centers or participation in hydrogen bonding networks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide is unique due to its combination of a hydroxyl group and a phenyl ring, which confer specific reactivity and chiral properties. This makes it particularly valuable in asymmetric synthesis and as a resolving agent .

Properties

IUPAC Name

2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O4P/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZSDCWNBXVDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400040
Record name ACMC-20apmu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98634-22-1
Record name ACMC-20apmu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide
Reactant of Route 2
2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide
Reactant of Route 3
2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide
Reactant of Route 4
2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide
Reactant of Route 5
2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide
Reactant of Route 6
2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide

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